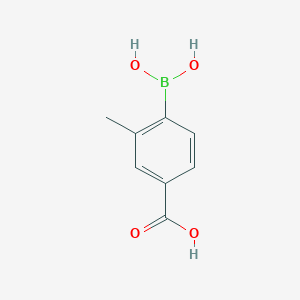

4-Borono-3-methylbenzoic acid

Descripción general

Descripción

4-Borono-3-methylbenzoic acid is a boronic acid derivative, which is an important intermediate in organic synthesis. It is closely related to compounds that have been widely used in various organic reactions, such as Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives. These reactions are pivotal in the synthesis of many natural products and organic materials .

Synthesis Analysis

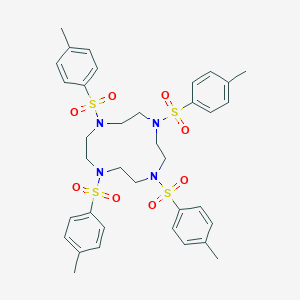

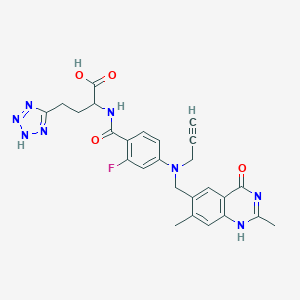

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or catalytic systems. For instance, the synthesis of carbazole alkaloids like clausine C and others has been achieved through copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by Pd-catalyzed intramolecular C–H arylation . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, has been described using a two-step reaction process starting with an organolithium reagent to synthesize the boronic acid, followed by an oxidation reaction to yield the target product .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex, with the potential for various interactions. For example, the study of bulky m-terphenylboronic acid revealed that it can form hydrogen-bonded carbene boronic acid adducts with strong O-H···C contacts. In some cases, these boronic acids can deprotonate to afford anionic boranuidacarboxylic acids, which feature bifurcated hydrogen bonds contributing significantly to the stabilization of the reactive B=O double bond .

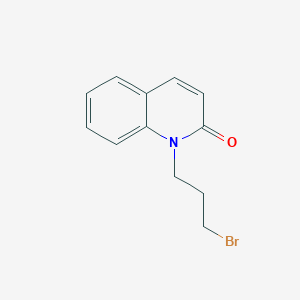

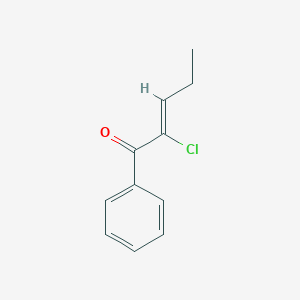

Chemical Reactions Analysis

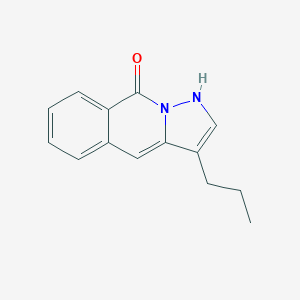

Boronic acids are known for their versatility in chemical reactions. They can participate in C–N bond formation via cross-coupling reactions, as seen in the synthesis of methyl carbazole-3-carboxylate derivatives . Additionally, boronic acids can be involved in Friedel–Crafts acylation reactions, as demonstrated by the acylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by their molecular structure and the presence of functional groups. For instance, the solvent-dependent coordination polymers of cobalt complexes with 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid show that the formation of these complexes and their self-assembly into three-dimensional structures are highly dependent on the solvents used during synthesis . The vibrational spectroscopy of 4-aminobenzoic acid, a structurally similar compound to this compound, has provided insights into the effects of isotopic labels and the identification of different isomers based on their vibrational spectra .

Aplicaciones Científicas De Investigación

Organic Synthesis and Natural Product Synthesis

Advanced Material Development

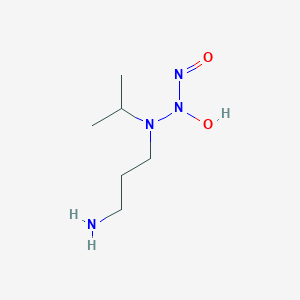

The development of phenylboronic-acid-modified nanoparticles illustrates the compound's significant potential in biological and biomedical applications. These nanoparticles, modified with boronic acid moieties, have shown promise as antiviral inhibitors against Hepatitis C virus, demonstrating a novel "borono-lectin" approach to blocking viral entry. This application not only highlights the antiviral potential of boronic acid derivatives but also their reduced cellular toxicity compared to other nanoparticles, suggesting a viable therapeutic strategy for viral infections (Khanal et al., 2013).

Fluorescence Sensing and Bioimaging

Boronic acids, including derivatives of 4-borono-3-methylbenzoic acid, have been utilized in the development of fluorescent sensors for carbohydrates and bioactive substances. This application leverages the boronic acid moiety's ability to change fluorescent properties upon binding with sugars under physiological conditions. Such fluorescent boronic acids are instrumental in creating sensors for detecting various biological and chemical analytes, offering a sensitive and selective means for probing and analyzing biological systems (Wang et al., 2005).

Environmental Applications

In the context of environmental science, boronic acids have been explored for their potential in adsorption technologies aimed at treating boron pollution. A novel boron-adsorbing magnetic material with boronate affinity demonstrated significant adsorption performance and recyclability. This material, capable of efficiently removing boronic acid from solutions, highlights the environmental applications of boronic acid derivatives in water treatment and pollution control, offering a sustainable solution to boron-related environmental issues (Zhang et al., 2021).

Propiedades

IUPAC Name |

4-borono-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGSMEYLQVLGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622546 | |

| Record name | 4-Borono-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158429-66-4 | |

| Record name | 4-Borono-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-2-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

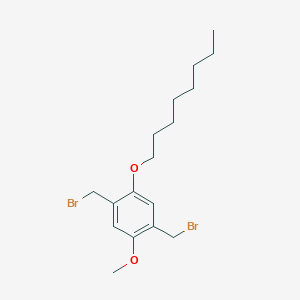

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)